molecular formula C18H16ClFN4O B11197115 (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11197115
M. Wt: 358.8 g/mol
InChI Key: RTJKUCXKGDLYJD-UHFFFAOYSA-N
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Description

1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry This compound is known for its unique structural features, which include a chlorinated imidazo[1,2-a]pyridine core and a fluorinated phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple stepsThe final step involves coupling the chlorinated imidazo[1,2-a]pyridine derivative with 2-fluorophenylpiperazine under suitable reaction conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Shares the imidazo[1,2-a]pyridine core but lacks the piperazine and fluorophenyl groups.

    2-Fluorophenylpiperazine: Contains the piperazine and fluorophenyl moieties but lacks the imidazo[1,2-a]pyridine core.

Uniqueness: 1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16ClFN4O

Molecular Weight

358.8 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClFN4O/c19-13-5-6-17-21-15(12-24(17)11-13)18(25)23-9-7-22(8-10-23)16-4-2-1-3-14(16)20/h1-6,11-12H,7-10H2

InChI Key

RTJKUCXKGDLYJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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